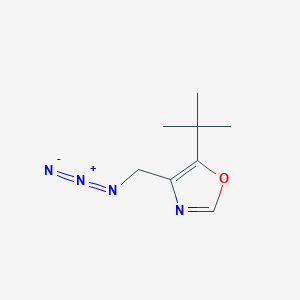
4-(Azidomethyl)-5-(t-butyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-5-(t-butyl)oxazole is a heterocyclic compound that features an azide group attached to a methyl group at the fourth position and a tert-butyl group at the fifth position of an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(t-butyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and tert-butyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize flow microreactor systems for efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-5-(t-butyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group may yield nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-5-(t-butyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-5-(t-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group, in particular, can undergo click chemistry reactions, making it useful for bioconjugation and other applications. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(Azidomethyl)-5-(t-butyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(Azidomethyl)-5-(t-butyl)oxazole is unique due to the combination of the oxazole ring with the azidomethyl and tert-butyl groups. This unique structure imparts specific reactivity and stability characteristics that differentiate it from similar compounds .
Propiedades
IUPAC Name |
4-(azidomethyl)-5-tert-butyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-11-12-9)10-5-13-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAIAJRFFOTKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













